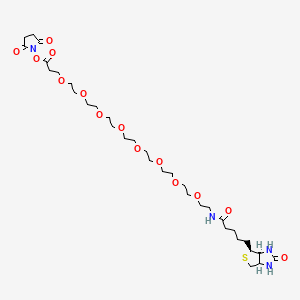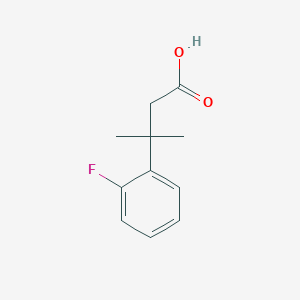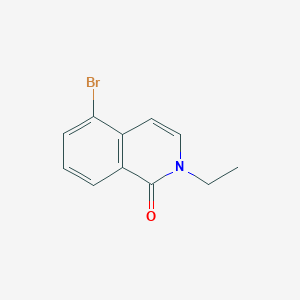
5-Bromo-2-ethylisoquinolin-1(2H)-one
Descripción general
Descripción
5-Bromo-2-ethylisoquinolin-1(2H)-one, also known as 5-BEIQ, is a heterocyclic compound belonging to the isoquinolinone family. It is a colorless solid with a molecular weight of 287.2 g/mol and a melting point of 134-135°C. 5-BEIQ is an important intermediate used in the synthesis of a variety of pharmaceuticals, including anti-tumor, anti-inflammatory and anti-ulcer agents. It is also used in the synthesis of organic compounds, such as amines, esters, and amides.
Aplicaciones Científicas De Investigación
Synthesis Improvement
5-Bromo-2-ethylisoquinolin-1(2H)-one and related compounds are crucial intermediates in drug discoveries. Innovations in synthesis techniques, such as introducing a telescoping process, have streamlined the production of similar compounds, enhancing efficiency and purity which is vital for quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Methodological Advances
A versatile method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds has been demonstrated. The approach involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, showcasing the compound's adaptability in complex chemical syntheses (Freeman et al., 2023).
Biochemical Evaluation
Compounds related to 5-Bromo-2-ethylisoquinolin-1(2H)-one have been evaluated for their biochemical properties, such as inhibition of steroid 5alpha reductases. The inhibitory activity varies based on the structural features of the heterocycle and the size of substituents, highlighting the compound's potential in therapeutic applications (Baston, Palusczak, & Hartmann, 2000).
Spectroscopic Characterization and Biological Evaluation
The Schiff base ligand derived from 5-Bromo-2-ethylisoquinolin-1(2H)-one and its metal complexes have been characterized spectroscopically and evaluated for their antibacterial, antifungal, and antioxidant activities. This study provides insights into the compound's potential in developing new pharmaceutical agents with antibacterial and antifungal properties (Siddappa & Mayana, 2014).
Synthetic Applications and Ligand Binding
5-Bromo-2-ethylisoquinolin-1(2H)-one has also been used in the synthesis of complex molecular structures like spirooxazines and spiropyrans. Its derivatives have been evaluated as ligands for sigma receptors, emphasizing the compound's role in the synthesis of bioactive molecules and its relevance in pharmacological research (Voloshin et al., 2008).
Propiedades
IUPAC Name |
5-bromo-2-ethylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-13-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABPJRPGOQGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



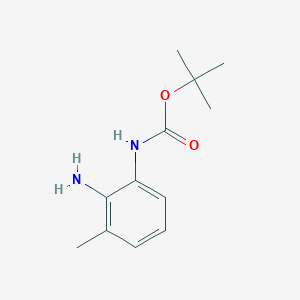
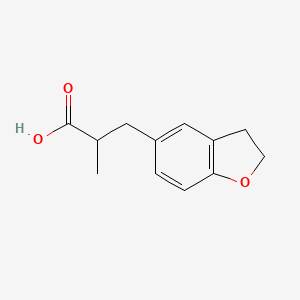
![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)
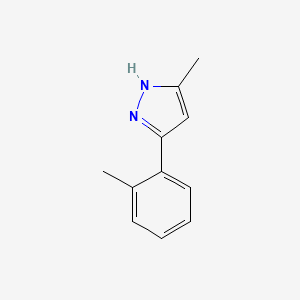
![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)
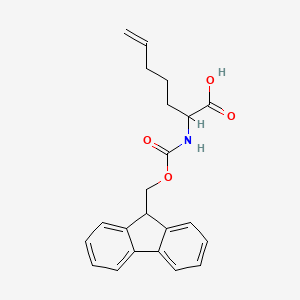
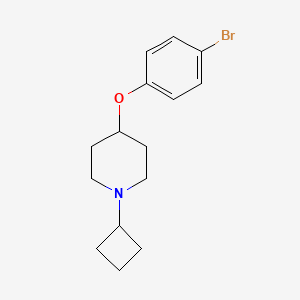
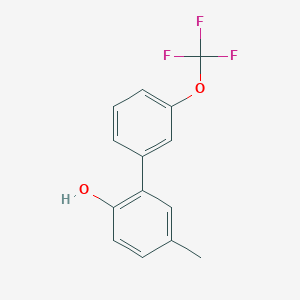
![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)
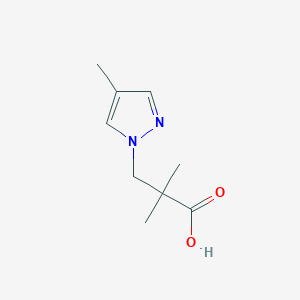
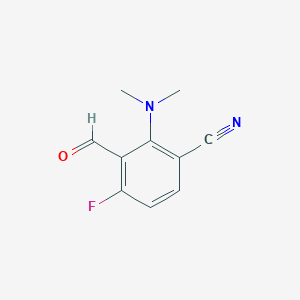
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
